molecular formula C22H19N3O B5986610 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL

2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL

Cat. No.: B5986610
M. Wt: 341.4 g/mol
InChI Key: PYMORHQBGLNIKU-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by its unique structure, which includes a benzodiazole ring and a phenol group, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

2-[(E)-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-16-10-12-17(13-11-16)15-25-20-8-4-3-7-19(20)24-22(25)23-14-18-6-2-5-9-21(18)26/h2-14,26H,15H2,1H3/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMORHQBGLNIKU-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N=CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2/N=C/C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL typically involves the condensation reaction between 1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL and 2-hydroxybenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete formation of the Schiff base .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts to speed up the reaction and reduce the reaction time is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Halogenated or nitrated derivatives depending on the substituent introduced.

Scientific Research Applications

2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it has been shown to interact with estrogen receptors, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
  • Eugenol
  • Indole derivatives

Uniqueness

What sets 2-[(E)-({1-[(4-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}IMINO)METHYL]PHENOL apart from similar compounds is its unique combination of a benzodiazole ring and a phenol group. This structure imparts specific chemical properties and biological activities that are not observed in other related compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.